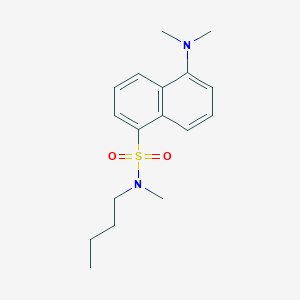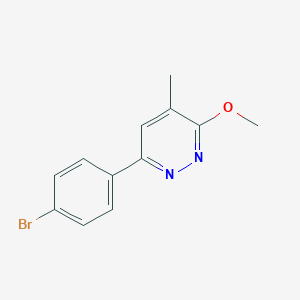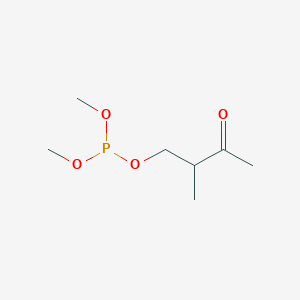
Dimethyl 2-methyl-3-oxobutyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-methyl-3-oxobutyl phosphite is a chemical compound with the molecular formula C(7)H({15})O(_4)P and a molecular weight of 194.165 g/mol . . This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Dimethyl 2-methyl-3-oxobutyl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-methyl-3-oxobutyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Dimethyl 2-methyl-3-oxobutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different phosphite derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-methyl-3-oxobutyl phosphite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-methyl-3-oxobutyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-methyl-3-oxobutyl phosphite can be compared to other similar compounds such as dimethyl phosphite, diethyl phosphite, and trimethyl phosphite. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dimethyl phosphite: Used in the synthesis of phosphonate esters and as a reagent in organic synthesis.
Diethyl phosphite: Similar to dimethyl phosphite but with different solubility and reactivity properties.
Trimethyl phosphite: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
This compound is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
93031-69-7 |
|---|---|
Molekularformel |
C7H15O4P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
dimethyl (2-methyl-3-oxobutyl) phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(7(2)8)5-11-12(9-3)10-4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
DHWIIWZLPLTGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COP(OC)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


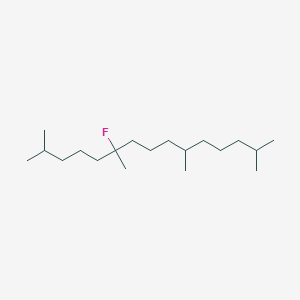
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
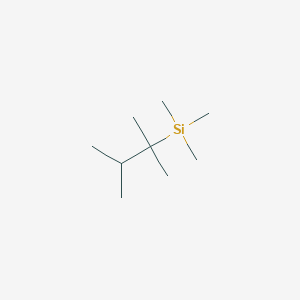
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
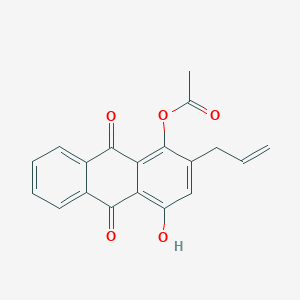
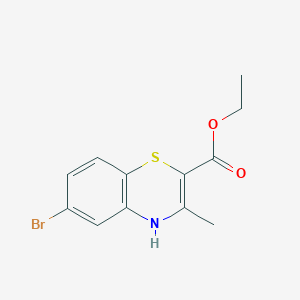
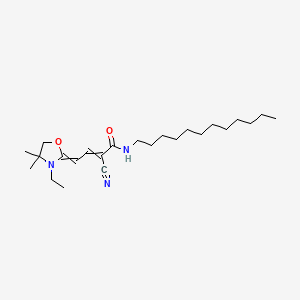

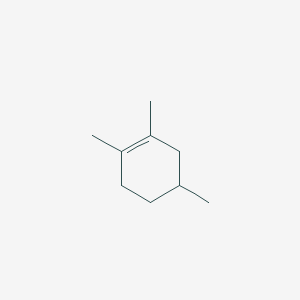
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
